molecular formula C9H11N5O2 B6633853 1-(7H-purin-6-yl)pyrrolidine-3,4-diol

1-(7H-purin-6-yl)pyrrolidine-3,4-diol

Número de catálogo: B6633853
Peso molecular: 221.22 g/mol
Clave InChI: CJLBMKVJAMEROU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(7H-Purin-6-yl)pyrrolidine-3,4-diol is a synthetic pyrrolidine derivative featuring a purine moiety attached to a pyrrolidine-3,4-diol scaffold. This compound is structurally analogous to α-mannosidase inhibitors such as swainsonine but incorporates a purine base, which may enhance interactions with enzymes involved in glycosylation pathways .

Propiedades

IUPAC Name

1-(7H-purin-6-yl)pyrrolidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c15-5-1-14(2-6(5)16)9-7-8(11-3-10-7)12-4-13-9/h3-6,15-16H,1-2H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLBMKVJAMEROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=NC=NC3=C2NC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrrolidine-3,4-diol Derivatives

Compound Name Key Structural Features Solubility Profile α-Mannosidase Inhibition Toxicity/Cell Selectivity
1-(7H-Purin-6-yl)pyrrolidine-3,4-diol Purine substituent, pyrrolidine-3,4-diol Moderate (polar solvents) Data pending Unknown (preclinical stage)
Swainsonine Indolizidine alkaloid High (polar) Strong (non-selective) High (lysosomal toxicity)
(2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol 4-bromobenzoate Lipophilic ester, pyrrolidine-3,4-diol Low (enhanced cell uptake) Selective (jack bean α-mannosidase) Low (selective cancer cell inhibition)
(2R,3R,4R)-2-(Aminomethyl)-1-(quinolin-3-yl)pyrrolidine-3,4-diol Quinoline substituent, pyrrolidine-3,4-diol Moderate (polar/non-polar) Not reported Not evaluated
2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol Two hydroxymethyl groups High (water) Not applicable Low (biocompatible)

Key Findings and Differentiation

Enzyme Inhibition and Selectivity

  • Swainsonine: A natural α-mannosidase inhibitor with broad activity but significant toxicity due to co-inhibition of lysosomal enzymes.
  • 4-Bromobenzoate Derivative: Demonstrates selectivity for jack bean α-mannosidase (IC₅₀ < 1 µM) and inhibits glioblastoma cells (IC₅₀ = 10 µM) with minimal impact on healthy fibroblasts. Lipophilic esters enhance membrane permeability .
  • However, inhibitory data remain unpublished.

Solubility and Drug Delivery

  • Hydroxymethyl Derivatives (e.g., 2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol): Exhibit exceptional water solubility due to multiple hydroxyl groups, advantageous for intravenous formulations .
  • Quinoline and Purine Derivatives: Moderate solubility in polar solvents but improved binding to hydrophobic enzyme pockets. The quinoline variant () may exhibit fluorescence, enabling tracking in biological systems .
  • Lipophilic Esters: Reduced solubility in water but increased cellular uptake, as seen in the 4-bromobenzoate derivative’s efficacy against melanoma .

Toxicity and Selectivity

  • Swainsonine’s toxicity stems from lysosomal inhibition, leading to storage disorders. Synthetic derivatives like the 4-bromobenzoate ester show preferential toxicity toward cancer cells (e.g., 50% inhibition of melanoma at 20 µM vs. >100 µM for fibroblasts) .
  • Hydroxymethyl derivatives () are biocompatible, suggesting utility in drug delivery systems without cytotoxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.